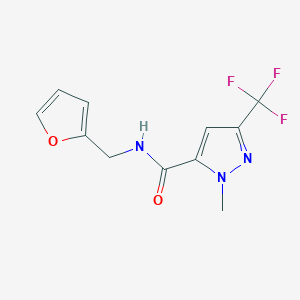![molecular formula C12H13F2N3 B7459444 N-[(2-ethylpyrazol-3-yl)methyl]-2,4-difluoroaniline](/img/structure/B7459444.png)
N-[(2-ethylpyrazol-3-yl)methyl]-2,4-difluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-ethylpyrazol-3-yl)methyl]-2,4-difluoroaniline, also known as EF24, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. EF24 belongs to the class of chalcones, which are natural or synthetic compounds that possess a diverse range of biological activities.
Mecanismo De Acción
The mechanism of action of N-[(2-ethylpyrazol-3-yl)methyl]-2,4-difluoroaniline is not fully understood, but it is believed to be mediated through multiple pathways. N-[(2-ethylpyrazol-3-yl)methyl]-2,4-difluoroaniline has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. It has also been shown to activate the Nrf2 pathway, which is involved in antioxidant defense and cytoprotection. N-[(2-ethylpyrazol-3-yl)methyl]-2,4-difluoroaniline has been reported to inhibit the Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-[(2-ethylpyrazol-3-yl)methyl]-2,4-difluoroaniline has been shown to have a variety of biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. N-[(2-ethylpyrazol-3-yl)methyl]-2,4-difluoroaniline has been shown to induce apoptosis in cancer cells through the activation of caspases. It has also been reported to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. N-[(2-ethylpyrazol-3-yl)methyl]-2,4-difluoroaniline has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(2-ethylpyrazol-3-yl)methyl]-2,4-difluoroaniline has several advantages for lab experiments. It is relatively easy to synthesize and has high purity. N-[(2-ethylpyrazol-3-yl)methyl]-2,4-difluoroaniline has been shown to have low toxicity in animal models, making it a good candidate for further research. However, N-[(2-ethylpyrazol-3-yl)methyl]-2,4-difluoroaniline has some limitations for lab experiments. Its solubility in water is limited, which can make it difficult to administer in vivo. N-[(2-ethylpyrazol-3-yl)methyl]-2,4-difluoroaniline has also been reported to have low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
For research on N-[(2-ethylpyrazol-3-yl)methyl]-2,4-difluoroaniline include developing new formulations to improve its solubility and bioavailability, investigating its potential as a combination therapy with other drugs, and testing its efficacy in clinical trials.
Métodos De Síntesis
N-[(2-ethylpyrazol-3-yl)methyl]-2,4-difluoroaniline can be synthesized through a multistep process involving the condensation of 2,4-difluorobenzaldehyde and 2-ethyl-3-hydrazinylpyrazole, followed by cyclization and reduction steps. The final product is obtained as a yellow crystalline solid with a purity of over 95%.
Aplicaciones Científicas De Investigación
N-[(2-ethylpyrazol-3-yl)methyl]-2,4-difluoroaniline has been studied extensively for its potential therapeutic properties in various disease models. It has been shown to possess anti-inflammatory, anti-cancer, anti-oxidant, and neuroprotective effects. N-[(2-ethylpyrazol-3-yl)methyl]-2,4-difluoroaniline has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to reduce inflammation in animal models of arthritis and neuroinflammation.
Propiedades
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-2,4-difluoroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N3/c1-2-17-10(5-6-16-17)8-15-12-4-3-9(13)7-11(12)14/h3-7,15H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXBHNMBGQBGTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CNC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-ethylpyrazol-3-yl)methyl]-2,4-difluoroaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z,5E)-2,5-bis[(1-methyl-1H-pyrazol-4-yl)methylidene]cyclopentanone](/img/structure/B7459367.png)
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B7459371.png)

![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7459387.png)


![4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B7459410.png)


![2,4-difluoro-N-[(2-methylpyrazol-3-yl)methyl]aniline](/img/structure/B7459424.png)



![2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459464.png)